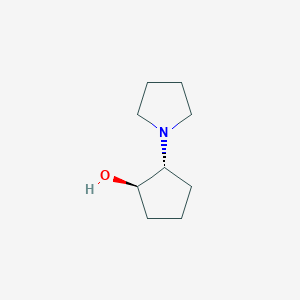

trans-2-(Pyrrolidin-1-yl)cyclopentanol

Overview

Description

Trans-2-(Pyrrolidin-1-yl)cyclopentanol: is a chemical compound with the molecular formula C9H17NO It is characterized by the presence of a pyrrolidine ring attached to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Pyrrolidin-1-yl)cyclopentanol typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes:

Cyclopentanone and Pyrrolidine Reaction: Cyclopentanone is reacted with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to carry out the reaction between cyclopentanone and pyrrolidine.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.

Quality Control: Ensuring stringent quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(Pyrrolidin-1-yl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Various alcohol derivatives.

Substitution Products: Compounds with substituted pyrrolidine rings.

Scientific Research Applications

Trans-2-(Pyrrolidin-1-yl)cyclopentanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(Pyrrolidin-1-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific receptors or enzymes, influencing their activity.

Pathways: Modulating biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Trans-2-(Pyrrolidin-1-yl)cyclopentanol can be compared with similar compounds such as:

Trans-2-(Pyrrolidin-1-yl)cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclopentanol.

Trans-2-(Pyrrolidin-1-yl)cyclobutanol: Contains a cyclobutanol ring, differing in ring size.

Trans-2-(Pyrrolidin-1-yl)cycloheptanol: Features a cycloheptanol ring, offering different steric and electronic properties.

Uniqueness: The uniqueness of this compound lies in its specific ring size and the presence of both a pyrrolidine ring and a hydroxyl group, which confer distinct chemical and biological properties.

Biological Activity

trans-2-(Pyrrolidin-1-yl)cyclopentanol is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentanol ring substituted with a pyrrolidine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the central nervous system (CNS), particularly through:

- Dopaminergic Pathways : It may influence dopamine receptor activity, which is critical in mood regulation and motor control.

- Serotonergic Systems : Potential modulation of serotonin receptors could contribute to antidepressant effects.

- GABAergic Activity : The compound might enhance GABA receptor activity, promoting anxiolytic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Neuroblastoma (SH-SY5Y) | 15 | Induction of apoptosis |

| Human Breast Cancer (MCF-7) | 20 | Inhibition of proliferation |

| Human Liver Carcinoma (HepG2) | 25 | Cell cycle arrest |

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the pharmacological effects of this compound:

- Anxiety Models : In a study involving mice subjected to elevated plus-maze tests, administration of the compound resulted in a significant increase in time spent in open arms, indicating anxiolytic properties.

- Depression Models : In forced swim tests, treated animals showed reduced immobility time, suggesting an antidepressant effect.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated that:

- Dosing Regimen : Mice were administered 10 mg/kg daily for two weeks.

- Outcome Measures : Significant reduction in markers of oxidative stress (e.g., malondialdehyde levels).

This suggests that the compound may protect neuronal cells from oxidative damage.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of this compound against breast cancer cells. Key findings included:

- Cell Viability Assay : A dose-dependent decrease in cell viability was observed.

- Mechanistic Insights : The compound induced apoptosis through the activation of caspase pathways.

Properties

IUPAC Name |

(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHVOQROHUFMM-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H]2CCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505658 | |

| Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32635-39-5 | |

| Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.